1-(2,2-Difluorocyclopropyl)propan-2-amine
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Overview
Description
1-(2,2-Difluorocyclopropyl)propan-2-amine is a chemical compound characterized by the presence of a difluorocyclopropyl group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluorocyclopropyl)propan-2-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method includes the reaction of 2,2-difluorocyclopropyl ketone with an amine under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluorocyclopropyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The difluorocyclopropyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluorocyclopropyl ketones, while substitution reactions can produce a range of substituted amines.
Scientific Research Applications
1-(2,2-Difluorocyclopropyl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorocyclopropyl)propan-2-amine involves its interaction with specific molecular targets. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluorocyclopropyl)propan-2-one: A related compound with a ketone group instead of an amine.
2,2-Difluorocyclopropylamine: A simpler analog with only the difluorocyclopropyl and amine groups.
Uniqueness
1-(2,2-Difluorocyclopropyl)propan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its difluorocyclopropyl group provides stability and reactivity that are advantageous in various applications compared to its analogs.
Properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c1-4(9)2-5-3-6(5,7)8/h4-5H,2-3,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDBCVHISHOIFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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